molecular formula C12H11BrN2O2 B1522736 5-Bromo-2-(4-methoxybenzyloxy)pyrimidine CAS No. 1159000-88-0

5-Bromo-2-(4-methoxybenzyloxy)pyrimidine

Cat. No.: B1522736
CAS No.: 1159000-88-0
M. Wt: 295.13 g/mol
InChI Key: DFRQBWBLLNYQKN-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-methoxybenzyloxy)pyrimidine is a chemical compound with the molecular formula C13H12BrNO2. It is a brominated derivative of pyrimidine, featuring a methoxybenzyloxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(4-methoxybenzyloxy)pyrimidine typically involves the bromination of 2-(4-methoxybenzyloxy)pyrimidine. The reaction conditions include the use of brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a suitable solvent like dichloromethane (DCM) or acetonitrile (MeCN). The reaction is usually carried out at low temperatures to control the rate of bromination and prevent over-bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as the desired scale, purity, and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(4-methoxybenzyloxy)pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield oxidized derivatives, such as carboxylic acids or aldehydes.

  • Reduction: Reduction reactions can produce reduced derivatives, such as amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various substituted pyrimidines, depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-(4-methoxybenzyloxy)pyrimidine has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to investigate cellular processes and interactions.

  • Industry: It is utilized in the manufacturing of various chemical products and materials.

Comparison with Similar Compounds

  • 5-Bromouracil

  • 5-Bromo-2'-deoxyuridine

  • 5-Bromo-2-(4-methoxybenzyloxy)pyridine

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Biological Activity

5-Bromo-2-(4-methoxybenzyloxy)pyrimidine is an organic compound recognized for its significant biological activities, particularly in the fields of antitumor and antiviral research. This compound belongs to a class of heterocyclic aromatic compounds that have shown promise in various therapeutic applications due to their ability to interact with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C12H11BrN2O2, with a molecular weight of approximately 298.14 g/mol. The structure features a pyrimidine ring substituted at positions 2 and 4 with a bromine atom and a methoxybenzyloxy group, respectively. This configuration enhances its solubility and reactivity, making it suitable for biological applications.

Biological Activities

Antitumor Activity
Research indicates that derivatives of pyrimidine, including this compound, exhibit cytotoxic effects against various cancer cell lines. Studies have demonstrated that these compounds can interfere with cellular processes such as DNA replication and repair, making them potential candidates for anticancer therapies. For instance, compounds structurally related to this pyrimidine derivative have been evaluated for their ability to inhibit the growth of colorectal cancer cells, showing promising results in vitro .

Antiviral Activity
In addition to its antitumor properties, this compound has been investigated for its antiviral activity. Pyrimidine derivatives are known to inhibit viral replication by targeting specific enzymes involved in the viral life cycle. Preliminary studies suggest that this compound may exhibit activity against viruses by disrupting their replication mechanisms .

The biological activity of this compound is largely attributed to its ability to bind to various biological targets, including enzymes and receptors involved in cancer progression and viral replication. Molecular docking studies have provided insights into the binding affinities and interaction mechanisms of this compound with key proteins, which are crucial for understanding its pharmacological potential .

Comparative Analysis with Related Compounds

A comparative analysis of this compound and similar compounds reveals distinct biological profiles influenced by structural modifications. The following table summarizes some related compounds:

Compound NameStructure FeaturesUnique Aspects
5-Bromo-2-chloro-4-(4-methoxybenzyl)oxy-pyrimidineContains chlorine instead of bromineMay exhibit different reactivity profiles
5-Fluoro-2-(4-methoxybenzyloxy)pyrimidineFluorinated derivativePotentially enhanced metabolic stability
2-(4-Methoxybenzyloxy)-5-methylpyrimidineMethyl group substitutionDifferent biological activity profile
5-Bromo-2,4-dimethoxypyrimidineTwo methoxy groupsAltered solubility and reactivity

This table illustrates how variations in functional groups can significantly impact the biological activity and therapeutic potential of pyrimidine derivatives.

Case Studies and Research Findings

  • Anticancer Studies : A study focusing on the synthesis and evaluation of pyrimidine derivatives found that certain modifications led to enhanced cytotoxicity against colorectal cancer cell lines. The results indicated that compounds with specific substitutions could effectively inhibit tumor growth in vitro .
  • Antiviral Research : Another investigation into the antiviral properties of pyrimidines highlighted their effectiveness against viral enzymes. The study reported that certain derivatives demonstrated significant inhibition rates against viral replication pathways, suggesting potential therapeutic applications in antiviral drug development .

Properties

IUPAC Name

5-bromo-2-[(4-methoxyphenyl)methoxy]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-16-11-4-2-9(3-5-11)8-17-12-14-6-10(13)7-15-12/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRQBWBLLNYQKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675120
Record name 5-Bromo-2-[(4-methoxyphenyl)methoxy]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159000-88-0
Record name 5-Bromo-2-[(4-methoxyphenyl)methoxy]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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